5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide
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Description
5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H14BrNO3S3 and its molecular weight is 444.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiophene, which is known to have broad-spectrum biological activities . .
Mode of Action
It’s worth noting that thiophene derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
It’s known that thiophene derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Thiophene derivatives are known to be readily prepared and generally environmentally benign , which could potentially impact the compound’s bioavailability.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives , it’s possible that the compound could have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that thiophene derivatives are known for their stability and tolerance to various reaction conditions , which could suggest that the compound is relatively stable under a variety of environmental conditions.
Biological Activity
5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a compound belonging to the thiophene-based sulfonamide class. Its structure features a bromine atom, hydroxyphenyl group, and thiophene moieties, which contribute to its potential biological activities. This article explores the biological activity of this compound, highlighting its antibacterial properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits unique characteristics due to the presence of a bromine atom and a sulfonamide group, which enhance its reactivity and interaction with biological targets .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-KP). The minimum inhibitory concentration (MIC) for this compound was reported to be as low as 0.39 μg/mL, indicating potent antibacterial efficacy .
Compound | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |
---|---|---|---|
This compound | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |
5-bromo-N-propyl-thiophene-2-sulfonamide | 0.50 | 1.00 | Klebsiella pneumoniae ST147 |
These findings suggest that the compound could serve as a promising candidate for developing new antibacterial therapies against drug-resistant infections.
The antibacterial mechanism of this compound involves binding interactions with bacterial proteins, leading to disruption of essential cellular functions. In silico studies have revealed that it forms hydrogen bonds and hydrophobic interactions with target proteins involved in bacterial resistance mechanisms .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Bromination : The starting material undergoes bromination to introduce the bromine atom.
- Formation of Thiophene Ring : The thiophene ring is synthesized using appropriate precursors.
- Sulfonamide Formation : The sulfonamide group is introduced through reaction with sulfonyl chlorides or similar reagents.
These methods ensure high yields and purity of the final product suitable for biological testing .
Case Studies
In a recent study focused on novel thiophene-based sulfonamides, researchers synthesized various derivatives and tested their biological activities. Among these compounds, the one featuring the hydroxyphenyl group demonstrated superior antibacterial properties compared to other derivatives lacking this functionality .
Properties
IUPAC Name |
5-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,16,18-19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKUEQCYZIXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.